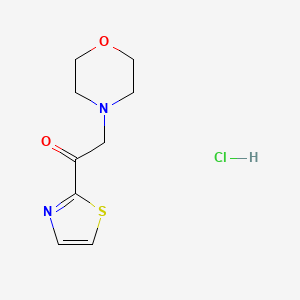

2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride

CAS No.: 1417794-40-1

Cat. No.: VC2855955

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417794-40-1 |

|---|---|

| Molecular Formula | C9H13ClN2O2S |

| Molecular Weight | 248.73 g/mol |

| IUPAC Name | 2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2S.ClH/c12-8(9-10-1-6-14-9)7-11-2-4-13-5-3-11;/h1,6H,2-5,7H2;1H |

| Standard InChI Key | BPRPYLBDOVAKBW-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC(=O)C2=NC=CS2.Cl |

| Canonical SMILES | C1COCCN1CC(=O)C2=NC=CS2.Cl |

Introduction

Chemical Structure and Properties

Structural Features

2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride contains a thiazole ring connected to a carbonyl group, which is further linked to a morpholine ring through a methylene bridge. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, contributes to the compound's biological activity, while the morpholine ring enhances its solubility and bioavailability. The compound exists as a hydrochloride salt, which improves its stability and water solubility compared to the free base form.

Physical and Chemical Properties

Based on similar compounds containing thiazole and morpholine moieties, we can infer several properties of 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride:

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O2S·HCl |

| Molecular Weight | Approximately 248.73 g/mol |

| Appearance | Crystalline solid |

| Solubility | Highly soluble in water and polar organic solvents |

| Melting Point | Not specifically reported for this compound |

| LogP | Likely between 1-2 (estimated based on similar compounds) |

The presence of both the thiazole and morpholine rings makes this compound capable of participating in various chemical reactions, including oxidation of the thiazole ring and nucleophilic substitution at the carbonyl carbon.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride typically involves a multi-step process:

-

Formation of the thiazole ring core structure

-

Introduction of the ethanone functional group at the 2-position of the thiazole

-

Incorporation of the morpholine group

-

Conversion to the hydrochloride salt

Biological Activities

Antimicrobial Properties

Thiazole-containing compounds frequently exhibit antimicrobial activity. Studies on similar thiazole derivatives have shown significant antibacterial efficacy against various Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 93.7 μg/mL . Based on structural similarities, 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride may possess comparable antimicrobial properties.

Anticancer Activity

Many thiazole derivatives demonstrate anticancer properties. Similar compounds have shown cytotoxic activity against various cancer cell lines. For example, certain thiazole derivatives have exhibited activity against colon carcinoma HCT-15 cells . The presence of both thiazole and morpholine moieties in 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride suggests potential anticancer activity that warrants investigation.

Enzyme Inhibition

Thiazole derivatives are known to inhibit various enzymes. For instance, research has demonstrated that certain thiazolone and fused thiazolthione derivatives effectively inhibit cyclin-dependent kinase 2 (CDK2) with IC50 values ranging from 105.39 to 742.78 nM . This suggests that 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride might exhibit similar enzyme inhibitory properties.

Structure-Activity Relationships

Influence of Thiazole Ring

The thiazole ring is a critical pharmacophore in many bioactive compounds. Its aromatic nature and the presence of sulfur and nitrogen atoms create a unique electronic distribution that facilitates interaction with biological targets. Studies have shown that the thiazole moiety can interact with enzymes and receptors, modulating their activity .

Role of the Morpholine Group

The morpholine ring in 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride likely enhances the compound's solubility and bioavailability. Research on similar compounds indicates that the morpholine moiety can improve pharmacokinetic properties and contribute to specific biological activities . The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially enhancing binding to biological targets.

Effect of the Carbonyl Group

The carbonyl group connecting the thiazole and morpholine moieties serves as a flexible linker and can participate in hydrogen bonding interactions with biomolecular targets. This functional group may be essential for the biological activity of 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride, as observed in similar compounds .

Related Compounds and Comparative Analysis

Comparison with Similar Thiazole Derivatives

Several compounds with structural similarities to 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride have been reported in the literature:

-

2-morpholino-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one: This compound, synthesized through the reaction between chalcone and morpholine, contains both thiazole and morpholine moieties .

-

5-Morpholino-3-(2-phenylethoxy)thiophene-2-carboxylate: This compound, while containing a thiophene instead of a thiazole ring, shares the morpholine moiety and has been studied for its biological properties .

-

1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone: This more complex derivative contains two morpholine rings attached to a thiazole core and has been cataloged in chemical databases .

Structure-Property Relationships

Table 1 presents a comparison of the properties of 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride with related compounds:

| Compound | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|

| 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride | ~248.73 | Thiazole ring, morpholine, carbonyl linker | Antimicrobial, enzyme inhibition |

| 2-morpholino-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one | Not reported | Thiazole, morpholine, thiophen substituent | CDK2 inhibition |

| 1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone | 483.6 | Double morpholine, tosyl group, thiazole | Not specifically reported |

| 1-(Morpholin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride | 286.20 | Morpholine, piperazine, no thiazole | Not specifically reported |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume